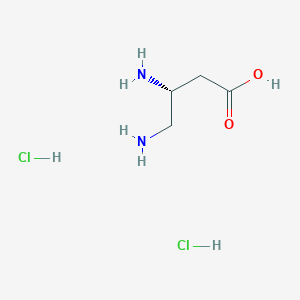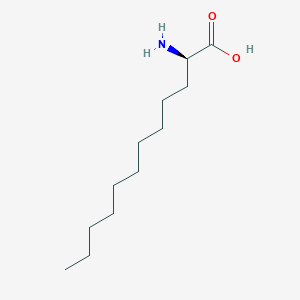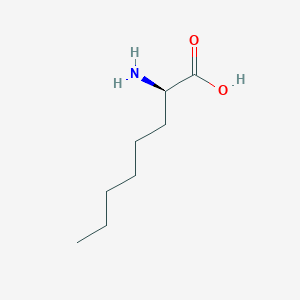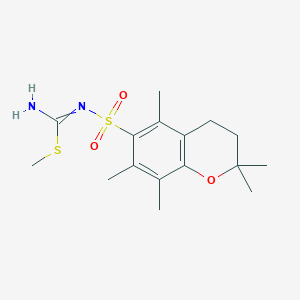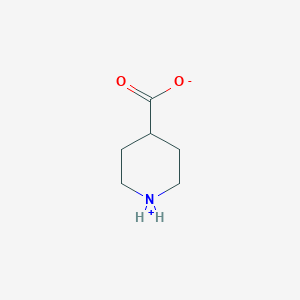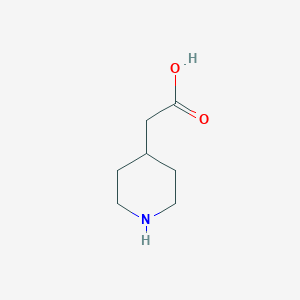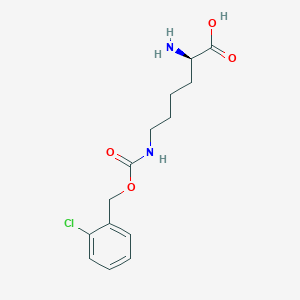
H-D-Lys(2-CL-Z)-OH
Overview
Description
H-D-Lys(2-CL-Z)-OH, also known as Nα-(2-Chlorobenzyloxycarbonyl)-L-lysine, is a derivative of the amino acid lysine. This compound is often used in peptide synthesis and serves as a protecting group for the amino acid lysine. The presence of the 2-chlorobenzyloxycarbonyl group helps to prevent unwanted side reactions during peptide bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys(2-CL-Z)-OH typically involves the protection of the amino group of lysine. The process begins with the reaction of lysine with 2-chlorobenzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure the selective protection of the amino group.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis equipment can improve the efficiency of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
H-D-Lys(2-CL-Z)-OH undergoes various chemical reactions, including:
Hydrolysis: The 2-chlorobenzyloxycarbonyl group can be removed through hydrolysis under acidic or basic conditions, yielding free lysine.
Substitution: The chlorine atom in the 2-chlorobenzyloxycarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Coupling Reactions: Peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are commonly used.
Major Products Formed
Hydrolysis: Free lysine and 2-chlorobenzyloxycarbonyl chloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Peptides with this compound incorporated into the sequence.
Scientific Research Applications
H-D-Lys(2-CL-Z)-OH has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group for lysine in solid-phase peptide synthesis.
Bioconjugation: The compound can be used to modify proteins and peptides, facilitating the study of protein-protein interactions and enzyme mechanisms.
Drug Development: It serves as a building block in the synthesis of peptide-based drugs and therapeutic agents.
Biomaterials: this compound derivatives are used in the development of biomaterials for tissue engineering and regenerative medicine.
Mechanism of Action
The primary function of H-D-Lys(2-CL-Z)-OH is to protect the amino group of lysine during peptide synthesis. The 2-chlorobenzyloxycarbonyl group prevents unwanted side reactions by blocking the amino group, allowing for selective peptide bond formation. Upon completion of the synthesis, the protecting group can be removed through hydrolysis, yielding the free amino group of lysine.
Comparison with Similar Compounds
H-D-Lys(2-CL-Z)-OH is unique due to the presence of the 2-chlorobenzyloxycarbonyl group, which provides selective protection for the amino group of lysine. Similar compounds include:
Nα-Benzyloxycarbonyl-L-lysine: Lacks the chlorine atom, offering less steric hindrance.
Nα-(2,4-Dichlorobenzyloxycarbonyl)-L-lysine: Contains an additional chlorine atom, providing increased steric protection.
Nα-(2-Bromobenzyloxycarbonyl)-L-lysine: Uses bromine instead of chlorine, affecting reactivity and protection efficiency.
Each of these compounds offers different levels of protection and reactivity, making this compound a valuable tool in peptide synthesis and other applications.
Properties
IUPAC Name |
(2R)-2-amino-6-[(2-chlorophenyl)methoxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c15-11-6-2-1-5-10(11)9-21-14(20)17-8-4-3-7-12(16)13(18)19/h1-2,5-6,12H,3-4,7-9,16H2,(H,17,20)(H,18,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQVFPIEKSYHFI-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC[C@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427064 | |
| Record name | Nepsilon-2-Chloro-Z-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201014-19-9 | |
| Record name | Nepsilon-2-Chloro-Z-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


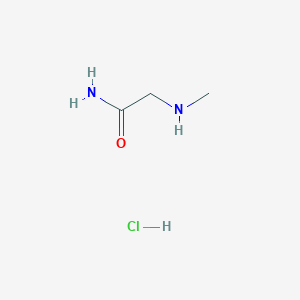
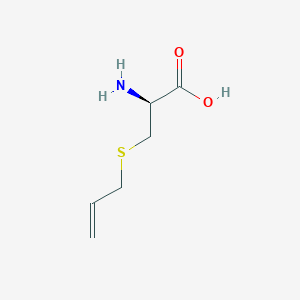
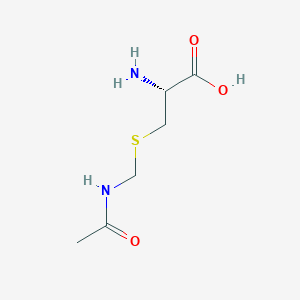
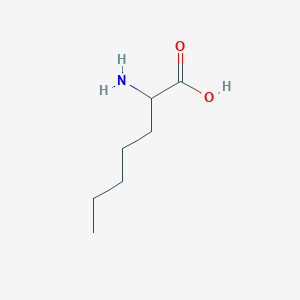
![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)
